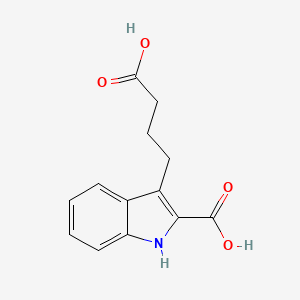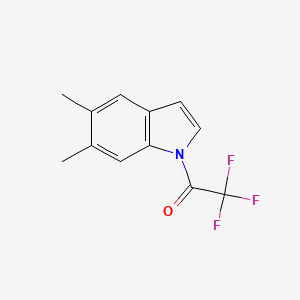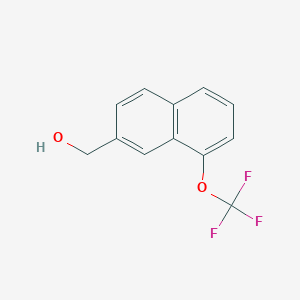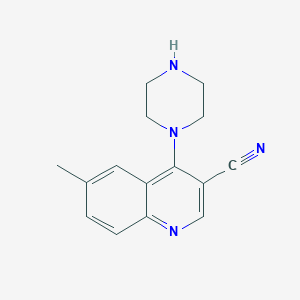
5-(2-Cyano-4-formylphenoxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルは、分子式がC14H7N3O2、分子量が249.22 g/molの化学化合物です 。フェノキシとニコチノニトリル構造にシアノ基とホルミル基が付加された構造が特徴です。この化合物は、その独自の化学的特性により、主に研究および産業用途で使用されます。
製造方法
合成経路と反応条件
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルの合成は、一般的に、5-ヒドロキシニコチノニトリルと2-フルオロ-5-ホルミルベンゾニトリルを、塩基として炭酸セシウム (Cs2CO3) の存在下で反応させることで行われます 。反応は、溶媒としてアセトニトリル (CH3CN) 中で行われ、混合物を室温で3日間攪拌します。 反応が完了したら、反応混合物を濾過して濃縮し、カラムクロマトグラフィーで精製します .
工業的製造方法
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルの具体的な工業的製造方法は広く記載されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、工業用途に適した高い収率と純度を実現するために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile typically involves the reaction of 5-hydroxy-nicotinonitrile with 2-fluoro-5-formylbenzonitrile in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is carried out in acetonitrile (CH3CN) as the solvent, and the mixture is stirred at room temperature for three days. After completion, the reaction mixture is filtered and concentrated, followed by purification via column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
反応の種類
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルは、次のようなさまざまな化学反応を起こします。
酸化: ホルミル基はカルボン酸に酸化される可能性があります。
還元: シアノ基はアミンに還元される可能性があります。
置換: フェノキシ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒 (Pd/C) を用いた水素ガス (H2) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
生成される主な生成物
酸化: 5-(2-シアノ-4-カルボキシフェノキシ)ニコチノニトリル。
還元: 5-(2-アミノ-4-ホルミルフェノキシ)ニコチノニトリル。
置換: 使用した求核剤に応じて、さまざまな置換されたフェノキシ誘導体。
科学的研究の応用
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性について調査されています。
医学: 抗がん剤や抗菌剤など、潜在的な治療特性について研究されています。
工業: 高度な材料や化学センサーの開発に使用されます。
作用機序
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルの作用機序は、特定の分子標的や経路との相互作用を伴います。シアノ基とホルミル基は、水素結合を形成し、酵素や受容体の活性部位と相互作用することができ、その活性を阻害または調節します。フェノキシとニコチノニトリル部分は、化合物の全体的な結合親和性と特異性に貢献します。
類似化合物との比較
類似化合物
- 5-(2-シアノ-4-メチルフェノキシ)ニコチノニトリル
- 5-(2-シアノ-4-エチルフェノキシ)ニコチノニトリル
- 5-(2-シアノ-4-メトキシフェノキシ)ニコチノニトリル
独自性
5-(2-シアノ-4-ホルミルフェノキシ)ニコチノニトリルは、シアノ基とホルミル基の両方が存在することで独特です。これらは、異なる反応性と結合特性をもたらします。この組み合わせにより、さまざまな化学修飾と相互作用が可能になり、さまざまな研究や産業用途に役立ちます。
特性
分子式 |
C14H7N3O2 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
5-(2-cyano-4-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H7N3O2/c15-5-11-4-13(8-17-7-11)19-14-2-1-10(9-18)3-12(14)6-16/h1-4,7-9H |
InChIキー |
OVRKWGBQKLHFCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)C#N)OC2=CN=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)




![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)




